

Quantitative β -Galactosidase Assay Using ONPG: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	ONPG
CAS No.:	28347-45-7
Cat. No.:	B10762244

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The β -galactosidase assay is a cornerstone of molecular biology research, widely employed as a reporter system to study gene expression, protein-protein interactions, and the efficacy of various compounds in drug development. The assay quantifies the activity of the enzyme β -galactosidase, the product of the lacZ gene. A common and reliable method for this quantification utilizes the chromogenic substrate o-nitrophenyl- β -D-galactopyranoside (**ONPG**). [1][2][3] When cleaved by β -galactosidase, the colorless **ONPG** is hydrolyzed into galactose and o-nitrophenol, the latter of which is a yellow compound that can be quantified spectrophotometrically.[1][3] This document provides detailed application notes and protocols for performing a quantitative β -galactosidase assay using **ONPG**.

Principle of the Assay

The enzymatic reaction at the core of this assay is the hydrolysis of **ONPG** by β -galactosidase. **ONPG** is an analog of lactose, the natural substrate for the enzyme.[3] The reaction produces galactose and o-nitrophenol. The amount of yellow o-nitrophenol produced is directly

proportional to the enzymatic activity of β -galactosidase under conditions of substrate excess. The absorbance of the resulting yellow solution is measured at a wavelength of 420 nm.[4][5] The assay is terminated by the addition of a high-pH solution, typically 1 M sodium carbonate (Na_2CO_3), which stops the enzymatic reaction by denaturing the enzyme.[6]

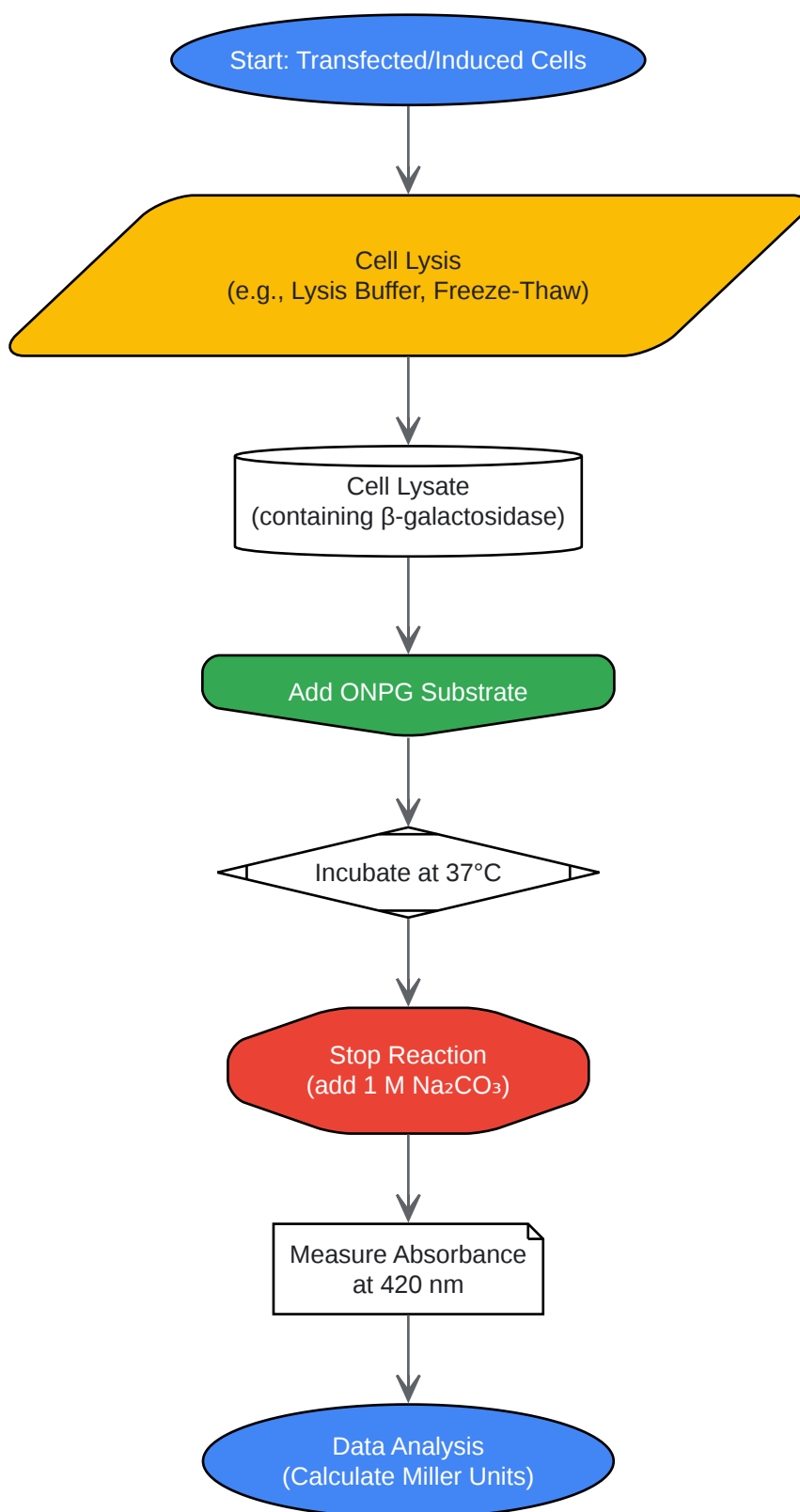
Applications

The quantitative **ONPG** assay has a broad range of applications in various research fields:

- **Reporter Gene Assays:** The lacZ gene is a commonly used reporter gene in transfection experiments.[7] The level of β -galactosidase activity directly correlates with the expression level of a gene of interest when its promoter is fused to the lacZ gene.
- **Yeast Two-Hybrid (Y2H) Systems:** This assay is integral to the Y2H system for studying protein-protein interactions.[1][8][9][10] The interaction between two fusion proteins (a "bait" and a "prey") reconstitutes a functional transcription factor, which then drives the expression of a reporter gene, often lacZ. The strength of the interaction can be quantified by measuring β -galactosidase activity.[1]
- **Drug Screening:** The assay can be adapted for high-throughput screening of compound libraries to identify molecules that modulate gene expression or specific protein-protein interactions.
- **Microbiology:** It is used to differentiate bacteria based on their ability to ferment lactose, distinguishing late lactose fermenters from non-lactose fermenters in families like Enterobacteriaceae.[11][12]

Signaling Pathway: Yeast Two-Hybrid (Y2H) System

The Yeast Two-Hybrid system is a powerful genetic method to identify and characterize protein-protein interactions. The principle relies on the modular nature of transcription factors, which typically have a DNA-binding domain (DBD) and a transcription activation domain (AD). In the Y2H system, the two proteins of interest, the "bait" and the "prey," are genetically fused to the DBD and AD, respectively. If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor that can bind to an upstream activating sequence (UAS) and drive the expression of a downstream reporter gene, such as lacZ. The resulting β -galactosidase activity can then be quantified using the **ONPG** assay.



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- To cite this document: BenchChem. [Quantitative β -Galactosidase Assay Using ONPG: Application Notes and Protocols]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10762244/docs#quantitative-galactosidase-assay-using-onpg-application-notes-and-protocols>]

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